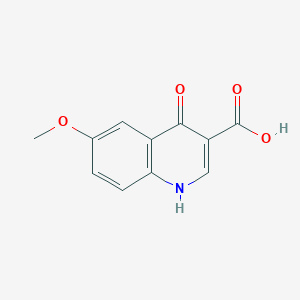

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXLPEGMXYHPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292183 | |

| Record name | 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28027-16-9 | |

| Record name | 28027-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-methoxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Architectural Blueprint of a Quinolone Core: A Technical Guide to the Structure Elucidation of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Foreword: Beyond the Spectrum – A Logic-Driven Approach

In the landscape of drug discovery and materials science, the quinoline scaffold is a recurring motif, a privileged structure endowed with a remarkable spectrum of biological and chemical activities. The journey from a novel synthetic product to a well-characterized molecule with translational potential is paved with rigorous analytical science. The unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. This guide eschews a simplistic, linear recitation of analytical techniques. Instead, it offers a holistic, field-proven methodology for the structural elucidation of 4-hydroxy-6-methoxyquinoline-3-carboxylic acid, a representative member of this vital chemical class. Our narrative is designed for the discerning researcher, scientist, and drug development professional, focusing not just on the "what" but critically, the "why" behind each analytical choice. We will demonstrate how a symphony of spectroscopic and spectrometric techniques, each providing a unique vector of information, can be harmonized to construct an unassailable structural hypothesis. Every step is a self-validating component of a larger logical framework, ensuring the scientific integrity of the final assignment.

The Genesis of the Molecule: Synthesis as the First Clue

The structural elucidation of a newly synthesized molecule does not begin with the first NMR pulse or the initial mass-to-charge measurement. It begins with a thorough understanding of its chemical synthesis. The chosen synthetic route provides the most logical starting point for a structural hypothesis, offering a clear picture of the expected atomic framework and highlighting potential isomers or byproducts that must be definitively excluded.

A prevalent and efficient method for constructing the 4-hydroxyquinoline core is the Conrad-Limpach synthesis .[1][2] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

For our target molecule, this compound, a logical precursor would be the corresponding ethyl ester, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. The final step would then be a straightforward hydrolysis of the ester to the carboxylic acid. A typical procedure for this final step is the saponification of the ester using an aqueous base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.[3]

Protocol 1: Saponification of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

-

Suspension: Suspend ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq) in a 2 N aqueous sodium hydroxide solution.

-

Heating: Heat the suspension to 90°C and maintain for approximately 1.5 hours, monitoring the reaction for the dissolution of the solid starting material.

-

Cooling & Precipitation: Cool the reaction mixture to room temperature and pour it slowly into ice water.

-

Acidification: Adjust the pH of the solution to 5 with 2 N hydrochloric acid. The target carboxylic acid will precipitate as a solid.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

This synthetic context immediately establishes a strong hypothesis for the molecular formula (C₁₁H₉NO₄) and the core quinoline structure bearing a hydroxyl, a methoxy, and a carboxylic acid group. The primary task of the subsequent analytical workflow is to confirm this connectivity and definitively establish the regiochemistry of the substituents.

The Molecular Blueprint: Weaving Together Spectroscopic Threads

The core of structure elucidation lies in the synergistic interpretation of multiple spectroscopic techniques. Each method probes a different aspect of the molecule's physical properties, and their combined data provide a multi-faceted confirmation of the structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the first-line technique to confirm the molecular weight of the synthesized compound, thereby validating the elemental composition derived from the synthetic route.

-

Expected Molecular Ion: For C₁₁H₉NO₄, the calculated monoisotopic mass is 219.0532 g/mol .[4]

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, moderately sized molecules like our target compound, as it typically keeps the molecule intact. We would expect to see the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode.

-

Observed Data: Analysis by LC-MS in positive ion mode shows a prominent ion at m/z = 220 [M+H]⁺ .[3] This observation is in perfect agreement with the expected molecular formula, C₁₁H₉NO₄ (219.05 + 1.01 = 220.06).

-

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. For quinoline carboxylic acids, characteristic fragmentation patterns include the loss of the carboxylic acid group (as COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[4] Further fragmentation of the quinoline ring itself can also occur. Observing these fragments would provide additional confidence in the presence of the quinoline core and the carboxylic acid moiety.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint of Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the presence of key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Interpretation for Target Molecule |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | A very broad and prominent band is expected, indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer. |

| C-H Stretch (Aromatic) | 3100-3000 | Sharp, medium-intensity bands are expected for the C-H bonds on the quinoline ring. |

| C-H Stretch (Aliphatic) | <3000 | A band corresponding to the C-H stretch of the methoxy group should appear just below 3000 cm⁻¹. |

| C=O Stretch (Carboxylic Acid) | 1730-1700 | A strong, sharp absorption is a key diagnostic for the carbonyl group. Conjugation with the quinoline ring system would shift this to the lower end of the range. |

| C=C & C=N Stretches (Aromatic) | 1620-1450 | Multiple sharp bands are expected in this region, characteristic of the quinoline aromatic system. |

| C-O Stretch (Aryl Ether & Carboxylic Acid) | 1320-1210 | Strong bands are anticipated for the C-O bonds of the methoxy and carboxylic acid groups. |

The presence of these characteristic bands in the IR spectrum would provide strong, corroborating evidence for the functional groups proposed by the synthetic route.

UV-Vis Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The quinoline ring system is an extended chromophore and is expected to exhibit strong absorption in the UV region. The presence of auxochromes like the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are electron-donating, and the carboxyl (-COOH) group will influence the position and intensity of these absorptions. Typically, quinoline derivatives show multiple absorption bands corresponding to π → π* transitions. The exact λₘₐₓ values would depend on the solvent used, but the spectrum would be characteristic of a highly conjugated aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

The Tautomeric State: It is crucial to recognize that 4-hydroxyquinolines can exist in tautomeric equilibrium with their 4-quinolone form. Spectroscopic and theoretical evidence suggests that the quinolone (keto) form often predominates.[1] The IUPAC name, 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid, reflects this.[4] The NMR data will be interpreted with this equilibrium in mind.

The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

-

Observed Data (DMSO-d₆): A published spectrum reports the following key signals: δ= 3.91 (s, 3H), 7.53 (dd, 1H), 7.64 (d, 1H), 7.82 (d, 1H), 8.80 (d, 1H), 13.63 (bs, 1H), 15.55 (s, 1H).[3]

-

Interpretation:

-

δ 15.55 (s, 1H): This very downfield singlet is characteristic of a strongly hydrogen-bonded proton, likely the hydroxyl proton at the 4-position, which is hydrogen-bonded to the adjacent carbonyl of the carboxylic acid.

-

δ 13.63 (bs, 1H): This broad singlet is typical for a carboxylic acid proton.

-

δ 8.80 (d, 1H): This downfield doublet corresponds to H-2. Its position adjacent to the nitrogen atom and the carbonyl group at C-3 results in significant deshielding.

-

δ 7.82 (d, 1H): This signal is assigned to H-5.

-

δ 7.64 (d, 1H): This doublet is likely H-8.

-

δ 7.53 (dd, 1H): This doublet of doublets corresponds to H-7, showing coupling to both H-5 and H-8.

-

δ 3.91 (s, 3H): This singlet integrating to three protons is the characteristic signal for the methoxy group (-OCH₃) protons.

-

The aromatic proton signals and their multiplicities are consistent with a 1,2,4-trisubstituted benzene ring pattern, which fits the proposed 6-methoxy substitution on the quinoline core.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the proposed structure, we expect 11 distinct carbon signals.

-

Predicted Chemical Shifts:

-

C=O (Carboxylic Acid & Ketone): Two signals in the highly deshielded region, typically >160 ppm.

-

Aromatic Carbons: Signals in the range of ~100-150 ppm. Carbons attached to oxygen (C-4, C-6) will be more downfield.

-

Methoxy Carbon: A signal around 55-60 ppm.

-

While 1D NMR provides a strong foundation, 2D NMR experiments are essential to definitively prove the atomic connections.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. It would confirm the connectivity within the aromatic spin system (H-5, H-7, H-8).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over two or three bonds. Key expected HMBC correlations would be:

-

The methoxy protons (δ ~3.91) to the C-6 carbon.

-

H-2 to the carbonyl carbon of the carboxylic acid (C-3) and to C-4.

-

H-5 to C-4, C-6, and C-8a.

-

The logical workflow for NMR analysis is visualized below.

Caption: NMR strategy for structure elucidation.

The Integrated Conclusion: A Self-Validating Structural Proof

The power of this multi-technique approach lies in its self-validating nature. The structure is not determined by a single piece of data but by the overwhelming convergence of evidence from independent analytical methods.

Caption: Integrated workflow for structure validation.

The synthetic pathway provides a logical hypothesis. Mass spectrometry confirms the molecular formula of this hypothesis. Infrared spectroscopy verifies the presence of the expected functional groups. Finally, a comprehensive NMR analysis, culminating in 2D correlation experiments, provides the definitive, high-resolution proof of the atomic connectivity and regiochemistry. Each piece of data interlocks with and reinforces the others, leading to a single, unambiguous structural assignment for this compound. This rigorous, logic-driven approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or development activities.

References

An In-depth Technical Guide to 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid (CAS 28027-16-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid, a heterocyclic compound identified by the Chemical Abstracts Service (CAS) number 28027-16-9. As a member of the quinoline carboxylic acid class, this molecule belongs to a scaffold of significant interest in medicinal chemistry and drug development. The quinoline core is a prevalent motif in a wide array of biologically active compounds, and its derivatives have been explored for various therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective roles.

This document serves as a detailed resource, consolidating critical information on the compound's chemical identity, physicochemical properties, synthesis, and safety protocols. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its safe handling, effective utilization in experimental settings, and exploration of its therapeutic potential.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical substance is the cornerstone of any research endeavor. The compound with CAS number 28027-16-9 is unambiguously identified as this compound. It is crucial to distinguish this from other structurally similar compounds to ensure the validity and reproducibility of experimental results.

Nomenclature and Structural Information

-

Systematic IUPAC Name: 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]

-

Other Names: 3-Carboxy-4-hydroxy-6-methoxyquinoline

-

CAS Registry Number: 28027-16-9[1]

-

Molecular Formula: C₁₁H₉NO₄[1]

-

Molecular Weight: 219.19 g/mol [1]

-

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, from solubility in different solvents to its stability and reactivity. This information is vital for designing synthetic routes, formulation studies, and analytical methods.

| Property | Value | Source |

| Physical State | Solid, powder | --INVALID-LINK-- |

| Melting Point | 278-279 °C (with decomposition) | --INVALID-LINK-- |

| Boiling Point (Predicted) | 418.6 ± 45.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.444 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Storage Temperature | Room Temperature, in an inert atmosphere | --INVALID-LINK-- |

| XLogP3 (Predicted) | 1.8 | --INVALID-LINK-- |

Synthesis and Formulation

Understanding the synthesis of this compound is fundamental for its acquisition and for developing novel analogs. The following protocol is a well-documented method for its preparation.

Experimental Protocol: Synthesis from Ethyl Ester Precursor

This procedure details the hydrolysis of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate to yield the target carboxylic acid. The rationale for this common synthetic step is the conversion of a less reactive ester group into a more versatile carboxylic acid, which can serve as a handle for further chemical modifications or as the final active pharmacophore.

Materials:

-

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

-

2 N Sodium Hydroxide (NaOH) solution

-

2 N Hydrochloric Acid (HCl) solution

-

Ice water

-

Deionized water

Procedure:

-

Suspend ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (e.g., 17.8 g, 72 mmol) in an aqueous solution of 2 N sodium hydroxide (170 mL).[2]

-

Heat the suspension to 90 °C and maintain this temperature for 1.5 hours, with stirring, to ensure complete hydrolysis of the ester.[2]

-

Cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into a beaker of ice water to dissipate any heat from the subsequent neutralization step.

-

Adjust the pH of the solution to 5 by slowly adding 2 N hydrochloric acid. This protonates the carboxylate salt, causing the desired product to precipitate out of the solution.[2]

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold deionized water to remove any residual salts.

-

Dry the product to obtain this compound. A typical reported yield is approximately 99%.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of quinoline carboxylic acids have shown a broad spectrum of pharmacological activities. While specific biological data for CAS 28027-16-9 is limited in publicly accessible literature, the activities of structurally related compounds provide a strong rationale for its investigation in several therapeutic areas.

-

Anticancer Research: Many quinoline-3-carboxylic acid derivatives have been investigated as antiproliferative agents.[3] They can be designed to target various mechanisms in cancer cells, including protein kinases.[4] The structural motifs of this compound make it a candidate for screening against cancer cell lines like MCF-7 (breast cancer) and K562 (leukemia), where related compounds have shown activity.[3]

-

Anti-inflammatory and Analgesic Potential: Quinoline-4-carboxylic acid derivatives are known to possess anti-inflammatory and analgesic properties.[5] Studies have shown that compounds from this class can exhibit significant anti-inflammatory effects in models such as carrageenan-induced paw edema.[5] The core structure of CAS 28027-16-9 suggests it could be explored for similar activities.

-

Antimicrobial Activity: The quinoline ring is famously the core of fluoroquinolone antibiotics. Various quinoline-3-carboxylic acid derivatives have been synthesized and tested for their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

-

Neuroprotection: Certain quinoline derivatives, such as kynurenic acid (a 4-hydroxyquinoline-2-carboxylic acid), are endogenous metabolites with neuroprotective properties.[7] This highlights the potential for other quinoline carboxylic acids to be investigated for activity in models of neurodegenerative diseases.

Safety, Handling, and Toxicology

A thorough understanding of a chemical's hazards is paramount for the safety of laboratory personnel. The following information is synthesized from available Safety Data Sheets (SDS) and toxicological databases.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

Source: --INVALID-LINK--

Safety and Handling Protocol

Adherence to strict safety protocols is mandatory when working with this compound. The causality behind these measures is to prevent exposure through inhalation, ingestion, or skin/eye contact.

Engineering Controls:

-

Fume Hood: Always handle the solid powder and any solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Safety Shower & Eyewash Station: Ensure immediate access to a safety shower and eyewash station in case of accidental exposure.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator is necessary.

Hazard and PPE Workflow

Caption: Relationship between chemical hazards and required personal protective equipment.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Stability and Reactivity

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This compound (CAS 28027-16-9) is a well-defined chemical entity with a foundation in the pharmacologically significant quinoline class. While its own biological activity profile is not yet extensively documented, its structural features and the known properties of its chemical relatives make it a compound of interest for further investigation in drug discovery programs. This guide has provided the essential technical information required for its safe handling, synthesis, and for contextualizing its potential applications. As with any research chemical, all handling and experimental procedures should be conducted with the utmost regard for safety and scientific rigor.

References

- 1. This compound | C11H9NO4 | CID 255289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 28027-16-9 [chemicalbook.com]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-Hydroxy-3-quinolinecarboxamides with antiarthritic and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity according to IUPAC nomenclature, explore its key physicochemical properties, and present a detailed, field-proven synthesis protocol. Furthermore, this guide will elucidate the mechanistic rationale behind its therapeutic applications, particularly in the context of drug development for antimicrobial, anticancer, and anti-inflammatory indications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile quinoline derivative.

Nomenclature and Structural Elucidation

The precise and unambiguous naming of a chemical entity is paramount for scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid .[1] This name is derived from the core quinoline bicyclic structure, which consists of a benzene ring fused to a pyridine ring.

The "-4-oxo" designation indicates a ketone group at the fourth position of the quinoline ring system, while "1H-" signifies the presence of a hydrogen atom at the first position. The methoxy (-OCH3) group is located at the sixth position, and the carboxylic acid (-COOH) functional group, which is crucial for many of its biological activities, is at the third position. An alternative, though less common, name is 4-hydroxy-6-methoxyquinoline-3-carboxylic acid, which represents the tautomeric enol form.[1][2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. The key properties of 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H9NO4 | PubChem[1] |

| Molecular Weight | 219.19 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| InChI Key | YUXLPEGMXYHPCZ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | PubChem[1] |

Synthesis Methodology: The Gould-Jacobs Reaction

The synthesis of quinoline-4-ones, including 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid, can be achieved through several established methods, with the Gould-Jacobs reaction being a prominent and versatile approach.[3][4] This multi-step process offers a reliable pathway to the desired quinoline scaffold.

Rationale for the Gould-Jacobs Approach

The Gould-Jacobs reaction is favored for its ability to construct the quinoline ring system from readily available anilines and diethyl ethoxymethylenemalonate. The reaction proceeds through a series of well-understood steps, allowing for predictable outcomes and the introduction of various substituents onto the quinoline core. The thermal cyclization step is a key feature of this reaction, driving the formation of the bicyclic system.[3]

Step-by-Step Experimental Protocol

Step 1: Condensation of p-Anisidine with Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of p-anisidine (4-methoxyaniline) and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.

-

The intermediate, diethyl ((4-methoxyphenyl)amino)methylenemalonate, is formed during this step.

Step 2: Thermal Cyclization

-

The reaction mixture from Step 1 is heated to a higher temperature, typically 240-260°C, in a high-boiling point solvent such as diphenyl ether.

-

This high temperature induces an intramolecular cyclization, leading to the formation of ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate.

Step 3: Saponification

-

The crude product from Step 2 is then subjected to hydrolysis using a base, such as aqueous sodium hydroxide.

-

The mixture is heated under reflux until the ester is completely saponified to the corresponding carboxylic acid.

-

The reaction is monitored by TLC.

Step 4: Acidification and Isolation

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The acidic conditions protonate the carboxylate, leading to the precipitation of 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualization of the Synthesis Workflow

Caption: Workflow of the Gould-Jacobs synthesis of 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid.

Mechanism of Action and Therapeutic Applications

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[5] The biological activity of these compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Derivatives of quinoline-4-carboxylic acid are well-known for their antibacterial properties.[6] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By targeting these enzymes, quinoline derivatives disrupt critical cellular processes, leading to bacterial cell death. The specific substitutions on the quinoline ring, such as the methoxy group at the 6-position, can influence the compound's spectrum of activity and potency against different bacterial strains.[6]

Anticancer Potential

Recent research has highlighted the cytotoxic activity of quinoline-4-ones against various cancer cell lines.[3][5] The proposed mechanisms of action are diverse and can include:

-

Enzyme Inhibition: Targeting kinases and other enzymes involved in cancer cell signaling pathways.

-

Induction of Apoptosis: Triggering programmed cell death in malignant cells.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

The planar nature of the quinoline ring allows for intercalation into DNA, which can also contribute to its anticancer effects.

Anti-inflammatory Effects

Certain quinoline derivatives have demonstrated anti-inflammatory properties.[7] This activity may stem from the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways. The carboxylic acid moiety is often crucial for this activity, as it can mimic the structure of endogenous anti-inflammatory molecules.

Signaling Pathway Interactions

Caption: Potential mechanisms of action for 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid.

Conclusion and Future Directions

6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid is a compound with a well-defined chemical structure and significant potential in drug discovery. Its synthesis via established methods like the Gould-Jacobs reaction makes it an accessible scaffold for further derivatization and optimization. The diverse biological activities associated with the quinoline-4-carboxylic acid core, including antimicrobial, anticancer, and anti-inflammatory effects, underscore its importance as a lead structure in medicinal chemistry. Future research should focus on elucidating the specific molecular targets of this compound and its derivatives to fully realize their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in designing next-generation quinoline-based drugs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

- 1. This compound | C11H9NO4 | CID 255289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

The Multifaceted Biological Activities of 4-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline, a heterocyclic aromatic organic compound, represents a privileged scaffold in medicinal chemistry.[1][2] Its inherent structural features, including a hydrogen bond donor and acceptor, and an aromatic system capable of various interactions, make it a versatile platform for the design of novel therapeutic agents.[2][3] This guide provides an in-depth exploration of the diverse biological activities of 4-hydroxyquinoline derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows crucial for their evaluation. The tautomeric nature of the 4-hydroxyquinoline core, existing in equilibrium with the 4-quinolone form, further contributes to its chemical versatility and biological promiscuity.[4]

This document is intended for researchers, scientists, and drug development professionals, aiming to provide a comprehensive technical resource to support the exploration and development of 4-hydroxyquinoline-based therapeutics. We will delve into the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by mechanistic insights and practical experimental protocols.

Anticancer Activity: Targeting the Hallmarks of Malignancy

4-Hydroxyquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including those resistant to standard chemotherapeutics.[5][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack

A significant body of research points towards the ability of 4-hydroxyquinoline derivatives to inhibit critical signaling pathways implicated in cancer progression, such as the PI3K/AKT pathway.[1] Molecular docking and in vitro studies have also identified Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2) as potential targets.[1][7] Inhibition of these kinases can disrupt cell cycle progression and induce apoptosis in cancer cells.

Furthermore, some derivatives have been shown to induce cell cycle arrest, particularly in the G2/M phase, and trigger caspase-dependent apoptosis.[8] The ability of certain derivatives to exhibit selective toxicity towards cancer cells over normal fibroblasts highlights their therapeutic potential.[5]

Caption: Potential anticancer mechanisms of 4-hydroxyquinoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 4-hydroxyquinoline derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit 50% of cell viability.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3g | HCT116 (Colon) | Data not specified, but noted as promising | [7] |

| Compound 3j | MCF-7 (Breast) | Showed 82.9% reduction in cellular growth | [9] |

| Compound 3a | MCF-7 (Breast) | Exhibited maximum inhibitory activity | [9] |

| Various Derivatives | Doxorubicin-sensitive and -resistant colon adenocarcinoma | Some showed selective toxicity | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro cytotoxicity of 4-hydroxyquinoline derivatives.

Objective: To determine the concentration of a 4-hydroxyquinoline derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Hydroxyquinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 4-hydroxyquinoline derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Antimicrobial Activity: A Renewed Hope Against Resistance

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. 4-Hydroxyquinoline derivatives have a long-standing history in this area, with the serendipitous discovery of their antibacterial effects during the synthesis of chloroquine leading to the development of fluoroquinolone antibiotics.[5][6]

Spectrum of Activity and Mechanism

4-Hydroxyquinoline and its derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12] Their primary mechanism of action in bacteria is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12] This leads to a disruption of cellular processes and ultimately, bacterial cell death.

Some derivatives are also believed to exert their antimicrobial effects by damaging the bacterial cell membrane.[12] The structure-activity relationship studies reveal that the nature and position of substituents on the quinoline ring, as well as the length of alkyl chains, significantly influence the antimicrobial potency and spectrum.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for selected 4-hydroxyquinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Brominated analog 3j | Aspergillus flavus | 1.05 | [11] |

| Various derivatives | Staphylococcus aureus | Varying, with a similar trend to antifungal activity | [11] |

| Quinolone derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum activity reported | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 4-hydroxyquinoline derivatives against bacteria.

Objective: To determine the lowest concentration of a 4-hydroxyquinoline derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)[11]

-

Mueller-Hinton Broth (MHB)

-

4-Hydroxyquinoline derivative stock solution (in DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Resazurin solution (optional, for viability indication)

-

Positive control antibiotic (e.g., Ciprofloxacin)[11]

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture, prepare a bacterial suspension in sterile saline or MHB to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the 4-hydroxyquinoline derivative in MHB. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, add a viability indicator like resazurin and assess the color change.

-

Caption: A typical drug discovery workflow for 4-hydroxyquinoline derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular diseases, and certain cancers. 4-Hydroxyquinoline derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[13][14][15]

Mechanism of Action

The anti-inflammatory effects of 4-hydroxyquinoline derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory pathway, such as lipoxygenases (LOX).[13] By inhibiting LOX, these compounds can reduce the production of pro-inflammatory mediators like leukotrienes. Further research is ongoing to fully elucidate the complex mechanisms underlying the anti-inflammatory activity of this class of compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol describes a classic in vivo model for evaluating the acute anti-inflammatory activity of 4-hydroxyquinoline derivatives.

Objective: To assess the ability of a 4-hydroxyquinoline derivative to reduce acute inflammation in a mouse model.

Materials:

-

Male Swiss albino mice (20-25 g)

-

4-Hydroxyquinoline derivative

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% in sterile saline)

-

Pletysmometer or digital calipers

-

Reference anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals for at least one week.

-

Divide the mice into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

-

-

Compound Administration:

-

Administer the test compound or reference drug orally or intraperitoneally 1 hour before carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Conclusion and Future Directions

The 4-hydroxyquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The insights provided in this guide underscore the potential of these derivatives in anticancer, antimicrobial, and anti-inflammatory applications. The versatility of their synthesis and the ability to fine-tune their pharmacological properties through structural modifications make them an attractive platform for drug development.

Future research should focus on elucidating the detailed mechanisms of action for various derivatives, optimizing their pharmacokinetic and toxicological profiles, and exploring their efficacy in more complex preclinical models. The integration of computational methods, such as molecular docking and dynamics simulations, with traditional experimental approaches will undoubtedly accelerate the discovery and development of the next generation of 4-hydroxyquinoline-based drugs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Quinoline-3-Carboxylic Acids: A Technical Guide to Unveiling Therapeutic Targets

Introduction: The Versatile Scaffold of Quinoline-3-Carboxylic Acids

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1][2] Among its varied derivatives, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of quinoline-3-carboxylic acids, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, delineate the intricate signaling pathways involved, and provide validated experimental protocols to empower further investigation and therapeutic development.

I. Anticancer Therapeutic Targets: A Multi-pronged Approach to Oncology

Quinoline-3-carboxylic acid derivatives have demonstrated significant potential in oncology by engaging a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.

Protein Kinase CK2: A Master Regulator of Oncogenic Signaling

Protein kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, correlating with a poorer prognosis.[3] CK2 plays a pivotal role in numerous cancer hallmarks, including the suppression of apoptosis, modulation of key signaling cascades, DNA damage response, and cell cycle regulation.[3] Consequently, the inhibition of CK2 has become a compelling strategy in cancer therapy.

Mechanism of Action and Signaling Pathway:

Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2.[4][5] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CK2 catalytic subunits.[6] By blocking the phosphorylation of CK2 substrates, these inhibitors can disrupt multiple oncogenic signaling pathways. CK2 is known to modulate several critical pathways, including:

-

PI3K/Akt/mTOR Pathway: CK2 can phosphorylate and activate Akt, a key node in the PI3K signaling pathway, which promotes cell survival and proliferation.[7][8]

-

NF-κB Pathway: CK2 can activate the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival, by phosphorylating IκB kinase (IKK) and the RelA/p65 subunit of NF-κB.[3][8][9]

-

Wnt/β-catenin Pathway: CK2 can activate Wnt signaling by phosphorylating and stabilizing β-catenin, a key transcriptional co-activator in this pathway.[3][7]

-

JAK/STAT Pathway: This pathway, involved in cell proliferation and differentiation, can also be activated by CK2.[3][8]

The inhibition of CK2 by quinoline-3-carboxylic acid derivatives leads to the downregulation of these pro-survival and proliferative signals, ultimately inducing apoptosis and inhibiting tumor growth.

Data Presentation: Inhibitory Activity of Quinoline-3-Carboxylic Acid Derivatives against Protein Kinase CK2

| Compound ID | Modifications | IC50 (µM)[5] |

| 3b | 2-chloro, 6-methoxy | 6.1 |

| 3k | 2-chloro, 5,6-benzo | 1.5 |

| 5b | 2-amino, 6-methoxy | 1.2 |

| 5c | 2-amino, 6-bromo | 0.7 |

| 5k | 2-amino, 5,6-benzo | 0.65 |

Experimental Protocol: In Vitro CK2 Kinase Assay

This protocol is adapted from a study that successfully identified potent quinoline-3-carboxylic acid inhibitors of CK2.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human CK2 holoenzyme.

Materials:

-

Recombinant human CK2 holoenzyme (e.g., from New England Biolabs)

-

Peptide substrate (e.g., RRRDDDSDDD)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay kit)

-

CK2 reaction buffer (20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl₂)

-

Test compounds (quinoline-3-carboxylic acid derivatives) dissolved in DMSO

-

Phosphocellulose paper discs (for radioactive assay)

-

1% o-phosphoric acid solution (for radioactive assay)

-

Microplate reader (for non-radioactive assay) or scintillation counter (for radioactive assay)

Procedure:

-

Prepare Serial Dilutions: Prepare a series of dilutions of the test compounds in DMSO.

-

Set up the Kinase Reaction: In a microcentrifuge tube or a well of a microplate, combine the following components in the specified order:

-

CK2 reaction buffer

-

Test compound dilution (or DMSO for control)

-

Peptide substrate

-

Recombinant CK2 enzyme

-

-

Initiate the Reaction: Add [γ-³²P]ATP (or cold ATP for non-radioactive assays) to initiate the phosphorylation reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the Reaction and Detect Phosphorylation:

-

For Radioactive Assay:

-

Spot a portion of the reaction mixture onto a phosphocellulose paper disc.

-

Wash the discs three times with 1% o-phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the discs using a scintillation counter.

-

-

For Non-Radioactive Assay (e.g., ADP-Glo™):

-

Follow the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

-

-

-

Data Analysis:

-

Calculate the percentage of CK2 inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Visualization: Protein Kinase CK2 Signaling Pathways

References

- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner [frontiersin.org]

4-Hydroxy-6-methoxyquinoline-3-carboxylic acid literature review

An In-depth Technical Guide to 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Executive Summary

This compound is a heterocyclic organic compound belonging to the quinolone family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, most notably the fluoroquinolone antibiotics. This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, established synthesis protocols, and the context of its potential biological activities based on related structures. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a foundational resource, elucidating the scientific rationale behind its synthesis and exploring its potential as a scaffold for novel therapeutic development.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its versatile biological activities. The serendipitous discovery of the antibacterial effects of a 4-hydroxyquinoline-3-carboxyl intermediate during chloroquine synthesis paved the way for the development of the vast class of fluoroquinolone antibiotics.[1] These molecules function primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

Beyond antibacterial action, quinoline derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, and neuroprotective properties.[1] The specific biological activity is intricately dictated by the substitution pattern on the quinoline core. The 4-hydroxy (or 4-oxo) tautomer and the 3-carboxylic acid moiety are critical pharmacophoric features for many of these activities. This guide focuses specifically on the 6-methoxy substituted variant, this compound, providing a detailed examination of its chemical nature and synthetic accessibility.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid | [2] |

| CAS Number | 28027-16-9 | [2][3] |

| Molecular Formula | C₁₁H₉NO₄ | [2][3][4] |

| Molecular Weight | 219.19 g/mol | [2][3] |

| Monoisotopic Mass | 219.05315777 Da | [2] |

| Physical Form | Solid | [3] |

| InChI Key | YUXLPEGMXYHPCZ-UHFFFAOYSA-N | [2][3] |

| SMILES | COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | [4] |

Synthesis and Derivatization

The synthetic accessibility of a scaffold is paramount for its exploration in medicinal chemistry. The primary reported method for preparing this compound is through the hydrolysis of its corresponding ethyl ester.

Primary Synthesis: Ester Hydrolysis

The synthesis from ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is a robust and high-yielding procedure. The choice of a strong base like sodium hydroxide and elevated temperature is causal to ensuring the complete saponification of the relatively stable ester group. The subsequent acidification is a critical step to neutralize the resulting carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

-

Suspension: Suspend ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (1.0 eq, e.g., 72 mmol, 17.8 g) in a 2 N aqueous sodium hydroxide solution (approx. 10 volumes).

-

Heating: Heat the suspension to 90 °C. The rationale for this temperature is to provide sufficient thermal energy to overcome the activation energy of the hydrolysis reaction, driving it to completion in a reasonable timeframe. Maintain this temperature for approximately 1.5 hours.

-

Cooling & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the resulting solution into ice water. This rapid cooling and dilution helps to control the subsequent precipitation.

-

Acidification: Adjust the pH of the solution to 5 using a 2 N hydrochloric acid solution. The acidic environment protonates the sodium carboxylate, leading to the precipitation of the final product.

-

Isolation & Purification: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any residual salts.

-

Drying: Dry the purified solid to yield this compound. The reported yield for this procedure is approximately 99%.[5]

References

Spectroscopic data (NMR, MS) for 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

This guide provides a detailed analysis of the essential spectroscopic data required for the unequivocal identification and characterization of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, interpreting the spectral features with insights grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's analytical profile.

Introduction and Molecular Overview

This compound belongs to the quinoline class of heterocyclic compounds. Quinoline scaffolds are prevalent in numerous biologically active molecules and pharmaceuticals, including antimalarial and antibacterial agents[1][2]. The specific substitution pattern of this molecule—a hydroxyl group at position 4, a methoxy group at position 6, and a carboxylic acid at position 3—creates a unique electronic and structural profile that is of significant interest for further chemical modification and biological screening.

Accurate structural confirmation is the bedrock of any chemical research. This guide provides the foundational mass spectrometry and NMR data to ensure the identity and purity of this compound for subsequent applications.

Key Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄ | [3] |

| Molecular Weight | 219.19 g/mol | [3] |

| Monoisotopic Mass | 219.05315777 Da | [3][4] |

| CAS Number | 28027-16-9 | [3] |

Molecular Structure:

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to the presence of ionizable carboxylic acid and hydroxyl groups.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle. The analysis can be run in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

-

Mass Analysis: Scan a mass range, for example, from m/z 50 to 500, using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

Predicted Mass Spectral Data

The high-resolution mass spectrum should confirm the elemental formula C₁₁H₉NO₄. The following table outlines the predicted exact masses for common adducts.

| Ion Species | Calculated m/z |

| [M+H]⁺ | 220.06044 |

| [M+Na]⁺ | 242.04238 |

| [M-H]⁻ | 218.04588 |

Data sourced from PubChem predictions.[4]

Interpretation of Fragmentation Patterns

Tandem MS (MS/MS) experiments are crucial for structural elucidation. By selecting the precursor ion (e.g., [M+H]⁺ at m/z 220.06) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern emerges. While specific experimental data is proprietary, a chemically logical fragmentation pathway can be proposed based on the structure.

Key Predicted Fragmentations ([M+H]⁺):

-

Loss of H₂O (m/z 202.05): A neutral loss of water (18.01 Da) is highly probable, originating from the carboxylic acid and the adjacent 4-hydroxy group.

-

Loss of CO₂ (m/z 176.07): Decarboxylation, the loss of carbon dioxide (44.00 Da), is a classic fragmentation pathway for carboxylic acids.

-

Loss of COOH radical (m/z 175.06): Cleavage of the C-C bond can lead to the loss of the entire carboxyl group (45.00 Da).

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the expected spectra are complex due to the aromatic nature of the quinoline ring system. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can solubilize the compound and allows for the observation of exchangeable protons (hydroxyl and carboxylic acid).

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher field spectrometer. A typical experiment involves 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, several thousand scans may be required for a good signal-to-noise ratio.

¹H NMR Spectral Interpretation (Predicted)

While a publicly available, fully assigned spectrum is not available, the chemical shifts and coupling patterns can be reliably predicted based on extensive literature data for similar quinoline derivatives[5][6]. The 4-hydroxy tautomer is expected to dominate in solution.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-2 | ~8.9 | Singlet (s) | 1H | Deshielded by adjacent nitrogen and C=O group. |

| H-5 | ~7.9 | Doublet (d) | 1H | Part of the benzene ring, ortho to the fused ring junction. |

| H-7 | ~7.4 | Doublet of doublets (dd) | 1H | Ortho to H-8 and meta to H-5, shielded by the methoxy group. |

| H-8 | ~7.2 | Doublet (d) | 1H | Ortho to H-7. |

| -OCH₃ | ~3.9 | Singlet (s) | 3H | Typical range for an aryl methoxy group. |

| -OH (Position 4) | 11.0 - 13.0 | Broad singlet (br s) | 1H | Hydrogen-bonded phenolic proton, potentially exchangeable. |

| -COOH | > 13.0 | Broad singlet (br s) | 1H | Highly deshielded carboxylic acid proton, exchangeable. |

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum will show 11 distinct signals corresponding to each carbon atom in the unique chemical environment.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Carboxyl) | ~168-172 | Typical chemical shift for a carboxylic acid carbonyl. |

| C-4 (C-OH) | ~175-180 | Deshielded due to the attached oxygen and its enolic character. |

| C-6 (C-OCH₃) | ~155-158 | Aromatic carbon attached to the electron-donating methoxy group. |

| C-2, C-8a, C-4a | ~140-150 | Quaternary carbons and C-2 are deshielded by nitrogen. |

| Aromatic CH (C5, C7, C8) | ~105-130 | Aromatic carbons, with C-5, C-7, and C-8 showing distinct shifts based on their position relative to the methoxy group and ring fusion. |

| C-3 | ~100-110 | Shielded carbon positioned between two electron-withdrawing groups. |

| -OCH₃ | ~55-57 | Typical shift for a methoxy carbon attached to an aromatic ring. |

Integrated Analytical Workflow

The confident structural confirmation of this compound relies on a synergistic approach, integrating data from multiple analytical techniques.

Caption: A comprehensive workflow from synthesis to structural confirmation.

Conclusion

The spectroscopic profile of this compound is distinct and allows for its unambiguous identification. High-resolution mass spectrometry confirms its elemental composition (C₁₁H₉NO₄) via the molecular ion peak at m/z 220.06044 ([M+H]⁺). ¹H and ¹³C NMR spectroscopy, although predicted in this guide, provide the necessary detail to confirm the substitution pattern and overall carbon-hydrogen framework. The combination of these techniques provides a self-validating system for any researcher working with this compound, ensuring scientific integrity and the reliability of downstream applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H9NO4 | CID 255289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. phcogj.com [phcogj.com]

An In-Depth Technical Guide to the In Silico Modeling of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid Interactions

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico analysis of 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] Computational modeling offers a powerful, resource-efficient paradigm to elucidate the potential molecular interactions, dynamic behavior, and drug-like properties of such compounds before committing to costly and time-consuming wet-lab synthesis and evaluation.[4] This document is structured to guide researchers through the essential stages of in silico analysis: from initial target identification and system preparation to molecular docking, molecular dynamics simulations, and ADMET profiling. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that the reader understands not only how to perform a step but why it is critical for the validity of the results.

Introduction: The Rationale for Modeling this compound

The quinoline ring system is a cornerstone of many therapeutic agents, prized for its structural rigidity and versatile synthetic accessibility.[2][3] Derivatives have been shown to function through various mechanisms, including the inhibition of critical enzymes like kinases and the intercalation with DNA, making them potent candidates for anticancer therapies.[2][5][6] The subject of this guide, this compound (PubChem CID: 255289), is a member of this important chemical class.[7]

In silico modeling allows us to build a predictive hypothesis of this molecule's biological potential. By simulating its interaction with a chosen protein target, we can estimate its binding affinity, identify key interacting residues, and assess the stability of the resulting complex.[8][9] This process, outlined in the workflow below, de-risks drug development by filtering out unpromising candidates early and providing actionable insights to guide the optimization of more promising leads.[10][11]

Caption: High-level workflow for in silico drug discovery.

Foundational Steps: Ligand and Target Preparation

The fidelity of any in silico model is wholly dependent on the quality of the starting structures. This section details the acquisition and preparation of both the ligand and a representative protein target.

Ligand Preparation: this compound

The first step is to obtain an accurate 3D representation of the ligand. The PubChem database is an authoritative repository for chemical information.[12][13][14]

Protocol:

-

Retrieve Structure: Access the PubChem database (--INVALID-LINK--) and search for CID 255289.[7]

-

Download Coordinates: Download the 3D conformer of the molecule in SDF or MOL2 format. This format contains the atomic coordinates necessary for docking.

-

Energy Minimization (Optional but Recommended): While PubChem provides a calculated low-energy conformer, it is best practice to perform a local energy minimization using a force field (e.g., MMFF94) in a molecular modeling package. This ensures the ligand is in a sterically favorable conformation before docking.

Target Identification and Preparation

While no specific protein target has been experimentally validated for this compound, the broader quinoline class is known to target protein kinases.[15][16] For this guide, we will use c-MET kinase as a representative target, which has been previously studied with quinoline derivatives.[17][18] We will use the crystal structure of c-MET in complex with an inhibitor (PDB ID: 3F82) from the RCSB Protein Data Bank (PDB).[19][20][21]

Protocol:

-

Retrieve Protein Structure: Access the RCSB PDB (--INVALID-LINK--) and download the structure for PDB ID 3F82.[20][21]

-

Prepare the Receptor: The raw PDB file contains non-essential information and lacks parameters for a simulation. Preparation is critical.

-

Remove Non-essential Molecules: Delete all water molecules, co-solvents, and the co-crystallized ligand from the PDB file. This focuses the simulation on the protein and our ligand of interest.[22][23]

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added, as they are essential for forming hydrogen bonds, a key component of protein-ligand interactions.[24] The protonation states of ionizable residues (like Histidine, Aspartic Acid, Glutamic Acid) should be set corresponding to a physiological pH (e.g., 7.4).[25]

-

Assign Atomic Charges: Assign partial atomic charges to the protein atoms. This is required for calculating electrostatic interactions. Tools like AutoDock Tools can perform this step automatically using established force fields.[26]

-

Save as PDBQT: For use with AutoDock Vina, the prepared receptor is saved in the PDBQT format, which includes atomic coordinates, partial charges (Q), and atom types (T).[25]

-

Molecular Docking: Predicting Binding Mode and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[9][24] We will use AutoDock Vina, a widely used and validated open-source docking engine.[27]

Caption: Step-by-step workflow for molecular docking with AutoDock Vina.

Docking Protocol

Step 1: Prepare Ligand for Vina

-

Using AutoDock Tools, open the energy-minimized ligand SDF/MOL2 file.

-

The software will detect non-polar hydrogens and rotatable bonds.

-

Save the ligand in the PDBQT format. This file now contains the necessary charge and atom type information for Vina.[22]

Step 2: Define the Search Space (Grid Box)

-

The "grid box" defines the three-dimensional space where Vina will search for binding poses.[26]

-

Causality: A well-defined grid box is crucial. If it's too small, it may miss the true binding site. If it's too large, the computational cost increases, and the accuracy can decrease.

-